molecular formula C31H30N2O B2799674 1-(benzylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol CAS No. 331972-32-8

1-(benzylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol

Cat. No.: B2799674
CAS No.: 331972-32-8
M. Wt: 446.594
InChI Key: DYRKYRSWTTUQDQ-UHFFFAOYSA-N
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Description

1-(Benzylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol is a synthetic indole-derived compound characterized by a propan-2-ol backbone substituted with a benzylamino group and a 5-methyl-2,3-diphenylindole moiety. The compound’s molecular formula is C29H28N2O, with a molecular weight of 424.55 g/mol (estimated from analogous structures in and ).

Properties

IUPAC Name

1-(benzylamino)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O/c1-23-17-18-29-28(19-23)30(25-13-7-3-8-14-25)31(26-15-9-4-10-16-26)33(29)22-27(34)21-32-20-24-11-5-2-6-12-24/h2-19,27,32,34H,20-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRKYRSWTTUQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNCC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the benzylamino group and the propanol moiety. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Benzylamino Group: This step often involves nucleophilic substitution reactions where a benzylamine reacts with an appropriate electrophile.

    Attachment of the Propanol Moiety: This can be done through reductive amination or other suitable methods to introduce the propanol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(benzylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The benzylamino and indole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(benzylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol exerts its effects would depend on its specific interactions with molecular targets. The indole core is known to interact with various receptors and enzymes, potentially influencing biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives differ primarily in the substituents on the propan-2-ol chain and the indole core. Key comparisons include:

Compound Name Substituent on Propan-2-ol Indole Core Modification Molecular Weight (g/mol) Key Properties/Activities Source
1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol Piperidin-1-yl 5-Methyl-2,3-diphenyl 424.59 Not reported; likely higher lipophilicity vs. benzylamino analog
1-(1-Azepanyl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol Azepanyl 5-Methyl-2,3-diphenyl 438.60 Larger ring size may enhance solubility
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol Phenoxy Benzimidazole (non-indole core) 409.46 LCMS: Rt=1.05 min, >98% purity
1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol Benzylamino Dichlorocarbazole 399.32 Antifungal potential (structural inference)

Key Observations :

  • Core Heterocycle : Replacing indole with benzimidazole (e.g., compounds in ) eliminates aromatic π-stacking interactions critical for indole-based bioactivity .
  • Propanol Substituents: Morpholinyl () or piperidinyl () groups enhance solubility compared to benzylamino, which increases lipophilicity and may improve membrane permeability .
  • Biological Activity: A structurally related imidazolylindol-propanol exhibited potent antifungal activity (MIC = 0.001 μg/mL against Candida albicans), suggesting the indole-propanol scaffold’s relevance in antifungal drug discovery .

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